4-(4-Methoxyanilino)-3-nitrobenzamide
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Overview
Description
4-(4-Methoxyanilino)-3-nitrobenzamide is an organic compound that features both an aniline and a nitro group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyanilino)-3-nitrobenzamide typically involves the nitration of 4-methoxyaniline followed by an amidation reaction. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group onto the aromatic ring. The resulting nitro compound is then reacted with benzoyl chloride in the presence of a base such as pyridine to form the benzamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxyanilino)-3-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The aniline group can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, sodium dithionite.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 4-(4-Aminoanilino)-3-nitrobenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Quinone derivatives.
Scientific Research Applications
4-(4-Methoxyanilino)-3-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-(4-Methoxyanilino)-3-nitrobenzamide involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can covalently modify proteins, leading to changes in their activity. Additionally, the aniline and benzamide groups can participate in hydrogen bonding and hydrophobic interactions with target molecules, influencing their biological activity.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyaniline: Lacks the nitro and benzamide groups, making it less reactive in certain chemical reactions.
3-Nitrobenzamide: Lacks the methoxyanilino group, resulting in different chemical and biological properties.
4-(4-Methoxyanilino)-4-oxo-2-butenoic acid: Contains a different functional group, leading to variations in reactivity and applications.
Uniqueness
4-(4-Methoxyanilino)-3-nitrobenzamide is unique due to the presence of both the methoxyanilino and nitro groups on the benzamide core. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
16611-61-3 |
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Molecular Formula |
C14H13N3O4 |
Molecular Weight |
287.27 g/mol |
IUPAC Name |
4-(4-methoxyanilino)-3-nitrobenzamide |
InChI |
InChI=1S/C14H13N3O4/c1-21-11-5-3-10(4-6-11)16-12-7-2-9(14(15)18)8-13(12)17(19)20/h2-8,16H,1H3,(H2,15,18) |
InChI Key |
LJIVEAWXBAOREJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=C(C=C(C=C2)C(=O)N)[N+](=O)[O-] |
solubility |
14.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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